REACTION_CXSMILES
|
[CH3:1][C:2](=[O:4])[CH3:3].Cl[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].[O-]CC.[Na+]>C(OCC)C>[CH3:1][C:2]1([CH3:3])[O:4][CH:6]1[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3|
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Name
|
|
Quantity
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11.52 mL
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
|
Quantity
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25.04 mL
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Type
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reactant
|
Smiles
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ClCC(=O)OCC
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Name
|
|
Quantity
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10.66 g
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Type
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reactant
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Smiles
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[O-]CC.[Na+]
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Name
|
|
Quantity
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125 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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-10 °C
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Type
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CUSTOM
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Details
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the mixture was stirred for two hours at −10° C., whereafter the reaction
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the temperature below 5° C
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Type
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ADDITION
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Details
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After addition
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Type
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WAIT
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Details
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was continued at room temperature for three hours
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Duration
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3 h
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched with saturated aqueous ammonium chloride
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Type
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CUSTOM
|
Details
|
the phases were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with diethyl ether (100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo)
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Type
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DISTILLATION
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Details
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The resulting residue was purified by vacuum distillation
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Type
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CUSTOM
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Details
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The major fraction (−25 mbar, 82° C.-85° C., 14.3 g)
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Type
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ADDITION
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Details
|
containing 6.4 mol % ethyl chloroacetate
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Type
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CUSTOM
|
Details
|
This was used in the next step without further purification
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Reaction Time |
2 h |
Name
|
|
Type
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|
Smiles
|
CC1(C(O1)C(=O)OCC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |